1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative featuring:
- A 3-propyl group at position 2.
- A carbonitrile moiety at position 3.
- A 4-hydroxybutylamino substituent at position 1.
This compound belongs to a class of heterocyclic agents studied for their antimicrobial activity, particularly against tuberculosis (TB) and multidrug-resistant TB (MDR-TB) . Its structure is distinguished by the hydrophilic 4-hydroxybutyl chain, which may enhance solubility and pharmacokinetic properties compared to alkyl or aryl-substituted analogs.
Properties
IUPAC Name |
1-(4-hydroxybutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-7-14-12-18(21-10-5-6-11-24)23-17-9-4-3-8-16(17)22-19(23)15(14)13-20/h3-4,8-9,12,21,24H,2,5-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXTYPYXQPLIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCCO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxybutyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of pyrido[1,2-a]benzimidazole derivatives, including compounds similar to 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile. A notable study synthesized a series of these derivatives and evaluated their efficacy against Plasmodium berghei in a mouse model. One derivative demonstrated a significant reduction in parasitemia (95%) when administered at a dose of 50 mg/kg, indicating strong in vivo antimalarial activity . The rapid metabolism of these compounds suggests that their active metabolites contribute to their effectiveness.
Hepatitis C Virus Inhibition
Benzimidazole derivatives have shown promise as inhibitors of the hepatitis C virus (HCV). A review of recent literature indicated that certain benzimidazole analogues exhibit potent inhibitory effects on HCV non-structural proteins, with effective concentrations (EC50 values) in the low nanomolar range . While specific data on 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is limited, its structural similarities to active derivatives suggest potential antiviral applications.
Anti-inflammatory Properties
Benzimidazole compounds are also recognized for their anti-inflammatory properties. In various studies, derivatives have been shown to inhibit nitric oxide production and reduce edema in animal models . Compounds structurally related to 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit similar effects due to shared pharmacophores.
Antiulcer Activity
The antiulcer activity of benzimidazole derivatives is well-documented. Several studies have reported that these compounds can inhibit gastric acid secretion and reduce ulcer formation in animal models . For instance, new synthetic derivatives have demonstrated comparable or superior antiulcerogenic effects compared to established treatments like omeprazole. The mechanism often involves inhibition of the H+/K+-ATPase enzyme.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of benzimidazole derivatives. Research indicates that modifications at specific positions on the benzimidazole ring can significantly affect biological activity . This insight is essential for designing more effective analogues of 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile.
Table 1: Summary of Biological Activities
| Activity Type | Compound | Model/Method Used | Results |
|---|---|---|---|
| Antimalarial | Pyrido[1,2-a]benzimidazole | Plasmodium berghei mouse model | 95% reduction in parasitemia |
| HCV Inhibition | Benzimidazole Derivative | In vitro assays | EC50 values in low nanomolar range |
| Anti-inflammatory | Various Benzimidazoles | Edema models | Significant reduction in edema |
| Antiulcer | Benzimidazole Derivative | Gastric ulcer models | Comparable efficacy to omeprazole |
Case Study: Antimalarial Efficacy
In a study conducted by researchers investigating antimalarial compounds, a derivative similar to 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile was administered orally at varying doses. The results indicated a dose-dependent reduction in parasitemia and an increase in survival rates among treated mice compared to controls. This underscores the potential for further development into therapeutic agents against malaria .
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound for therapeutic research .
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
Key structural differences among analogs lie in the substituents at positions 1 and 2, as well as the presence of oxo groups. Below is a comparative analysis:
*Note: The molecular formula and weight of the target compound are inferred from structural analogs (e.g., ).
Biological Activity
1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 270.33 g/mol
- IUPAC Name : 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
This structure incorporates a pyrido-benzimidazole framework, which is significant for its biological activity.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzimidazole derivatives inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been well documented. In vitro studies have shown that compounds with a benzimidazole core exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to our compound have shown minimum inhibitory concentrations (MICs) ranging from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. These compounds have been reported to inhibit nitric oxide production and pro-inflammatory cytokine release in macrophages, suggesting their potential use in treating inflammatory diseases .
The biological activity of 1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is believed to stem from its ability to interact with specific molecular targets:
- Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs has been linked to reduced tumor growth and metastasis .
- Enzymatic Targets : The compound may also act as an inhibitor of enzymes involved in cellular signaling pathways that regulate cell proliferation and survival.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
